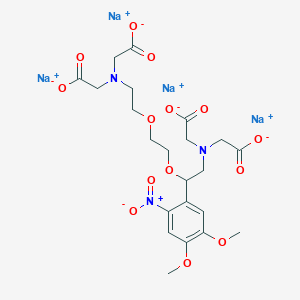
Dmnpe-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dmnpe-4, also known as this compound, is a useful research compound. Its molecular formula is C22H27N3Na4O14 and its molecular weight is 649.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocaging of Calcium Ions
Mechanism and Characteristics
DMNPE-4 functions as a calcium cage, selectively chelating calcium ions (Ca²⁺) with dissociation constants (K_d) of 48 nM and 19 nM at pH 7.2 and 7.4, respectively. Upon exposure to light at a wavelength of 350 nm, this compound releases free calcium ions rapidly and efficiently, making it an essential tool for studying calcium dynamics in living cells .
Applications in Research
- Neurotransmitter Release Studies : this compound has been employed to investigate the relationship between intracellular calcium levels and neurotransmitter release rates. Studies have shown that the presence of this compound alters the sensitivity of neurotransmitter release to calcium concentrations, providing insights into synaptic transmission mechanisms .
- Calcium Signaling Pathways : The ability to photorelease calcium allows researchers to manipulate signaling pathways in real-time, aiding in the understanding of cellular responses to various stimuli. This is particularly useful in studies involving muscle contraction and neuronal excitability .
Protein Modification
Chemical Modification Techniques
This compound can be chemically modified to incorporate photocleavable groups into proteins. This process enhances the functionality of proteins by allowing precise control over their activity through light exposure. The incorporation can be achieved via solid-phase or solution-phase methods, enabling diverse applications in protein engineering .
Case Study: Insulin Modification
In one study, insulin was modified using DMNPE-derived diazonium compounds, demonstrating how these modifications can alter the protein's isoelectric point (pI) and potentially its biological activity. This highlights the utility of this compound in creating targeted protein modifications for therapeutic purposes .
Caged Nucleotides and Second Messengers
Caging Mechanism
This compound is also used to cage other biomolecules such as nucleotides (e.g., ATP and cAMP), allowing researchers to study their roles in cellular signaling without the interference of their active forms. The caged versions can be released upon photolysis, providing a powerful tool for temporal control over cellular processes .
Data Table: Properties of Caged Compounds
| Compound | K_d (nM) | Photolysis Rate | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
|---|---|---|---|---|
| DMNPE-cAMP | 50 | Fast | 5120 | 0.09 |
| DMNPE-ATP | 70 | Moderate | 5000 | 0.07 |
| DMNPE-Ca²⁺ | 48 | Rapid | 5120 | 0.09 |
Cellular Manipulation
Applications in Cell Biology
The ability to uncage biomolecules like calcium ions or nucleotides allows for precise manipulation of cellular environments. Researchers can induce localized changes within cells, leading to advancements in understanding cellular mechanics and responses.
Case Study: Calcium Dynamics in Hair Cells
Research has demonstrated that this compound can be used to trigger spontaneous activity in cochlear hair cells by manipulating fluid secretion mechanisms in adjacent support cells. This application underscores its significance in auditory research and potential therapeutic avenues for hearing loss .
Propiedades
Fórmula molecular |
C22H27N3Na4O14 |
|---|---|
Peso molecular |
649.4 g/mol |
Nombre IUPAC |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C22H31N3O14.4Na/c1-36-16-7-14(15(25(34)35)8-17(16)37-2)18(9-24(12-21(30)31)13-22(32)33)39-6-5-38-4-3-23(10-19(26)27)11-20(28)29;;;;/h7-8,18H,3-6,9-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33);;;;/q;4*+1/p-4 |
Clave InChI |
PZRSWRTYXZSYNF-UHFFFAOYSA-J |
SMILES canónico |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])OCCOCCN(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
dimethoxynitrophenyl-EGTA-4 DMNPE-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















